若沙霉素

描述

若沙霉素是一种大环内酯类抗生素,源自细菌链霉菌narbonensis。它于1964年首次由梅泽滨雄及其同事分离出来 。若沙霉素以其广谱抗菌活性而闻名,对多种细菌病原体有效 。它通常用于治疗呼吸道感染、皮肤感染和软组织感染 .

科学研究应用

若沙霉素在科学研究中具有多种应用:

化学: 用作研究大环内酯类抗生素及其化学性质的模型化合物。

生物学: 用于研究细菌蛋白质合成和抗药机制。

医学: 研究其对各种细菌感染的疗效及其在联合疗法中的潜在用途。

工业: 用于开发新的抗生素和抗菌剂.

作用机制

若沙霉素通过抑制细菌蛋白质合成发挥作用。它可逆地与细菌核糖体的50S亚基结合,阻止肽酰-tRNA的易位。这种作用抑制了肽链的延伸,导致抑菌作用。在较高浓度下,若沙霉素可以表现出杀菌活性 .

类似化合物:

- 红霉素

- 克拉霉素

- 阿奇霉素

- 罗红霉素

比较: 若沙霉素在大环内酯类药物中独一无二,因为它具有特殊的结合亲和力和活性谱。虽然红霉素和克拉霉素对多种细菌也有效,但若沙霉素对某些耐药菌株表现出更高的活性。此外,若沙霉素的药代动力学特性,例如吸收和分布,与其他大环内酯类药物不同,使其成为临床环境中的一种有价值的替代方案 .

生化分析

Biochemical Properties

Josamycin exerts its antimicrobial activity by inhibiting bacterial protein synthesis . It binds reversibly to the subunit 50S of the bacterial ribosome, thereby inhibiting the translocation of peptidyl tRNA . This action is mainly bacteriostatic, but can also be bactericidal in high concentrations .

Cellular Effects

Josamycin has a wide spectrum of antimicrobial activity against various pathogens . It is known to accumulate within leukocytes, which are white blood cells responsible for combating infections . This characteristic enables the efficient transport of Josamycin to the site of infection, enhancing its therapeutic efficacy in targeting and eliminating pathogenic microorganisms .

Molecular Mechanism

The mechanism of action of Josamycin involves inhibition of bacterial protein biosynthesis . It binds reversibly to the subunit 50S of the bacterial ribosome, thereby inhibiting the translocation of peptidyl tRNA . This action disrupts the normal function of the ribosome, leading to the suppression of bacterial growth and proliferation .

Temporal Effects in Laboratory Settings

Their efficacy is related to the time interval during which their concentration at the infected site remains above the minimum inhibitory concentration (MIC) of the offending organism .

Metabolic Pathways

As a macrolide antibiotic, Josamycin likely interacts with various enzymes and cofactors involved in bacterial protein synthesis .

Transport and Distribution

Josamycin is known to accumulate within leukocytes, which allows it to be transported efficiently to the site of infection . This suggests that Josamycin may interact with certain transporters or binding proteins within these cells .

Subcellular Localization

Given its mechanism of action, it is likely that Josamycin localizes to the bacterial ribosome where it binds to the 50S subunit to exert its effects .

准备方法

合成路线和反应条件: 若沙霉素是通过发酵链霉菌narbonensis生产的。发酵过程包括在受控条件下,在富含营养的培养基中培养细菌。然后使用各种色谱技术提取和纯化抗生素 .

工业生产方法: 在工业环境中,若沙霉素的生产涉及大规模发酵,然后进行提取和纯化。该过程包括:

发酵: 在具有最佳温度、pH值和营养条件的生物反应器中培养。

提取: 使用溶剂从发酵液中提取若沙霉素。

纯化: 采用色谱方法将抗生素纯化至所需的纯度.

化学反应分析

反应类型: 若沙霉素会发生各种化学反应,包括:

氧化: 若沙霉素可以被氧化形成不同的衍生物。

还原: 还原反应可以改变若沙霉素中的官能团。

常见试剂和条件:

氧化剂: 过氧化氢,高锰酸钾。

还原剂: 硼氢化钠,氢化铝锂。

取代试剂: 卤素,烷基化试剂.

相似化合物的比较

- Erythromycin

- Clarithromycin

- Azithromycin

- Roxithromycin

Comparison: Josamycin is unique among macrolides due to its specific binding affinity and spectrum of activity. While Erythromycin and Clarithromycin are also effective against a broad range of bacteria, Josamycin has shown superior activity against certain resistant strains. Additionally, Josamycin’s pharmacokinetic properties, such as absorption and distribution, differ from those of other macrolides, making it a valuable alternative in clinical settings .

属性

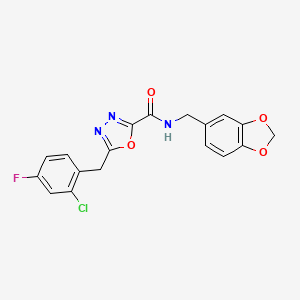

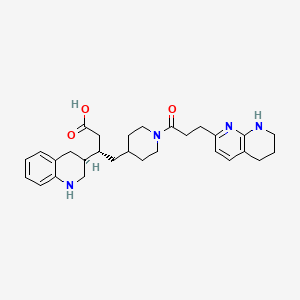

IUPAC Name |

[6-[6-[[4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H69NO15/c1-23(2)19-32(47)56-40-27(6)53-34(22-42(40,8)50)57-37-26(5)54-41(36(49)35(37)43(9)10)58-38-29(17-18-44)20-24(3)30(46)16-14-12-13-15-25(4)52-33(48)21-31(39(38)51-11)55-28(7)45/h12-14,16,18,23-27,29-31,34-41,46,49-50H,15,17,19-22H2,1-11H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSFLOJWULLJQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H69NO15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

828.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16846-24-5 | |

| Record name | Josamycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Josamycin?

A1: Josamycin, a macrolide antibiotic, exerts its antibacterial effect by binding to the 50S ribosomal subunit of susceptible bacteria. [] This binding interferes with protein synthesis by inhibiting peptide chain elongation. [] More specifically, Josamycin blocks the peptide exit tunnel in the large ribosomal subunit, ultimately halting bacterial growth. []

Q2: Does the size of the macrolide ring influence its activity?

A2: Yes, the size of the macrolide ring can influence the kinetics of its action. Josamycin, with a 16-membered lactone ring, demonstrates a longer ribosomal binding lifetime compared to 14-membered macrolides like erythromycin. This difference translates to variations in their inhibitory effects on peptide bond formation and the stimulation of peptidyl-tRNA drop-off from the ribosome. []

Q3: How does Josamycin interact with human neutrophils?

A3: Josamycin exhibits a synergistic interaction with human neutrophils, enhancing their bactericidal function. [] This enhancement is attributed to several factors, including increased phagocytic activity, potentially due to the recruitment of a specific subset of neutrophils. [] Additionally, Josamycin treatment enhances bacterial killing within neutrophils in a dose-dependent manner for certain bacteria, further contributing to its overall efficacy. []

Q4: How is Josamycin distributed in the body?

A4: Josamycin exhibits significant accumulation within phagocytic cells, achieving concentrations up to 20-fold higher compared to serum levels. [] This characteristic contributes to its effectiveness against intracellular pathogens. Furthermore, studies have demonstrated that Josamycin effectively penetrates the prostate and seminal vesicles, achieving therapeutically relevant concentrations. []

Q5: Does liver function impact Josamycin pharmacokinetics?

A5: Yes, Josamycin pharmacokinetics are affected by liver function. Studies show impaired pharmacokinetics in patients with liver cirrhosis and, to a lesser extent, in those with Gilbert's syndrome. [] Notably, Josamycin accumulates after multiple doses in individuals with these conditions, highlighting the need for dosage adjustments in such patients. []

Q6: What is the spectrum of antibacterial activity of Josamycin?

A7: Josamycin exhibits a broad spectrum of activity against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. [, , ] Notably, Josamycin demonstrates effectiveness against some erythromycin-resistant staphylococci. [] It also shows activity against certain Gram-negative bacteria and anaerobes. [, , ]

Q7: Is there cross-resistance between Josamycin and other macrolides?

A8: While Josamycin exhibits activity against some erythromycin-resistant strains, cross-resistance with other macrolides is a concern. [, , ] The development of resistance, although reported to be slower compared to erythromycin, highlights the need for judicious antibiotic use and ongoing surveillance of resistance patterns. []

Q8: What analytical techniques are commonly employed for Josamycin analysis?

A9: Various analytical techniques are utilized for Josamycin analysis. High-performance liquid chromatography (HPLC) is widely used for both assay and purity testing. [, ] Methods utilizing different stationary phases, mobile phases, and detection wavelengths have been developed for separating Josamycin from related substances and impurities. [, ] Other techniques include microbiological assays for determining Josamycin activity in biological samples. []

Q9: What is the molecular formula and weight of Josamycin?

A10: While the provided research articles do not explicitly state the molecular formula and weight of Josamycin, they offer insights into its structure. The identification of a new component, Josamycin A, which involves the oxidation of a hydroxyl group on the macrolide ring to a carbonyl group, provides clues to the core structure of Josamycin. [] Further investigation into the fragmentation patterns observed in mass spectrometry analyses, along with NMR data from synthesized Josamycin A, could help elucidate the complete molecular formula and weight. []

Q10: Has the subchronic toxicity of Josamycin been investigated?

A12: Yes, subchronic toxicity studies in rats have been conducted. [] These studies aimed to determine the maximum tolerable dose of Josamycin for subsequent carcinogenicity assessments. Results revealed no significant toxicological signs at high dietary doses, suggesting a favorable safety profile. []

Q11: What are potential areas for future research on Josamycin?

A13: Future research on Josamycin could explore several avenues. * Investigating strategies to overcome resistance: This could involve developing novel Josamycin derivatives with enhanced activity against resistant strains or exploring combination therapies to combat resistance mechanisms.* Optimizing drug delivery: Research focusing on improving Josamycin delivery to specific target sites, like the lungs or skin, could enhance its efficacy and potentially reduce systemic side effects. [, , ]* Exploring the potential of Josamycin in combination therapies: Given its synergistic effects with human neutrophils and its immunomodulatory properties, investigating Josamycin's potential in combination with other antimicrobial agents or immunotherapies could yield promising results. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine](/img/structure/B1673001.png)

![2-(4-chlorophenoxy)-N-[(1S,3R)-5-(methanesulfonamido)-2-adamantyl]-2-methylpropanamide](/img/structure/B1673013.png)

![2-(diphenoxyphosphorylamino)ethyl-[10-[2-(diphenoxyphosphorylamino)ethyl-dimethylazaniumyl]decyl]-dimethylazanium dibromide](/img/structure/B1673021.png)